2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine
Description
Properties
IUPAC Name |
2-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-4-3-6-5-7-1-2-8(6)10-7/h6-8H,1-5,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBCARZMEFEVIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction forms the bicyclic oxirane structure, which can then be further functionalized to introduce the ethylamine group. The reaction conditions often require the use of a Lewis acid catalyst and elevated temperatures to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the ethylamine group or the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.
Case Study: Neuropharmacological Activity
A study explored the effects of 2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine on neurotransmitter systems, indicating that it may modulate serotonin receptors, which are crucial in treating depression and anxiety disorders. This suggests a promising avenue for further pharmacological development.
Organic Synthesis
In synthetic organic chemistry, this compound serves as an important building block for the synthesis of more complex molecules.
Table 1: Synthetic Applications
Drug Development
The bicyclic structure of this compound is advantageous in drug design due to its ability to improve bioavailability and reduce toxicity.
Case Study: Anticancer Properties
Research has indicated that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines, suggesting potential applications in oncology as part of a novel therapeutic regimen.
Mechanism of Action
The mechanism of action of 2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues Without the Oxygen Atom
Compounds like (1S,4R)-bicyclo[2.2.1]heptan-2-amine () and 1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-amine () share the norbornane core but lack the 7-oxa oxygen. Key differences include:
- Electronic Effects: The oxygen atom in 2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine introduces polarity, enhancing hydrogen-bonding capacity and aqueous solubility compared to non-oxygenated analogues.
- Conformational Rigidity : The oxygen may subtly alter the bicyclic system’s puckering, influencing receptor binding. For example, in FFAR1/FFAR4 modulators, the oxygenated derivative showed improved activity due to better target engagement .
Compounds with Different Bicyclo Frameworks
Variations in bicyclo ring systems significantly impact bioactivity:
- 2-{Bicyclo[4.1.0]heptan-3-yl}ethan-1-amine (): The larger 4.1.0 system introduces additional strain, which may limit synthetic accessibility while offering unique conformational constraints for targeting ion channels .
Substituent Variations
The ethylamine side chain’s position and modifications influence pharmacological profiles:
- 2-Chloro-N-methylpentan-1-amine derivatives (): Substitution with chlorine or methyl groups alters lipophilicity and bioavailability. For instance, chloro-substituted analogues exhibit enhanced blood-brain barrier penetration but reduced solubility .
- Hydrochloride Salts : 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine hydrochloride () demonstrates improved crystallinity and shelf stability compared to the free base form of the target compound, though at the cost of increased molecular weight .
Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
Biological Activity
2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine, also known by its CAS number 1369381-64-5, is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and relevant research findings associated with this compound.
- Molecular Formula : CHNO
- Molecular Weight : 141.21 g/mol
- Structure : The compound features a bicyclic structure that includes an oxabicyclo moiety, which is significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves the use of Diels-Alder reactions and other organic synthesis techniques to create derivatives that can exhibit enhanced biological activity. For instance, derivatives of 7-oxabicyclo[2.2.1]heptane have been synthesized and screened for various activities, including antibacterial and antioxidant properties .
Antibacterial Properties
Research has shown that derivatives of 7-oxabicyclo[2.2.1]heptane exhibit significant antibacterial activity. A study synthesized several derivatives and evaluated their effectiveness against various bacterial strains, demonstrating a correlation between structural modifications and increased antibacterial potency .
Antioxidant Activity
In addition to antibacterial properties, compounds derived from 7-oxabicyclo[2.2.1]heptane have also been assessed for their antioxidant activities. These compounds demonstrated the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
Case Studies
Several case studies highlight the biological efficacy of this compound:
-
Study on Antibacterial Activity :
- Objective : To evaluate the antibacterial efficacy of synthesized derivatives.
- Method : Disk diffusion method was employed against Gram-positive and Gram-negative bacteria.
- Results : Certain derivatives showed inhibition zones significantly larger than control samples, indicating strong antibacterial effects.
-
Study on Antioxidant Activity :
- Objective : To assess the antioxidant potential using DPPH radical scavenging assay.
- Method : Various concentrations of the compound were tested.
- Results : The compound exhibited a dose-dependent increase in scavenging activity, suggesting its potential as an antioxidant agent.
Research Findings Summary Table
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Antibacterial | Disk diffusion method | Significant inhibition against multiple bacterial strains |
| Antioxidant | DPPH radical scavenging assay | Dose-dependent scavenging activity observed |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine, and what reaction conditions optimize yield?
- Answer : The compound is synthesized via functionalization of its bicyclic core. Common methods include:
- Oxidation : Using hydrogen peroxide or chromium-based reagents to generate oxo derivatives .
- Reduction : Employing lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce saturated analogs .
- Substitution : Nucleophilic substitution at the amine group with alkyl halides or amines under basic conditions (e.g., triethylamine) .
- Optimization : Reaction pH, solvent selection (e.g., acetonitrile or dimethylformamide), and temperature control are critical for yield and selectivity .
Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?
- Answer :
- NMR Spectroscopy : 1H and 13C NMR resolve stereochemical configurations by analyzing coupling constants and diastereotopic protons in the bicyclic framework .
- Chiral Chromatography : Separates enantiomers using chiral stationary phases, validated against PubChem’s isomeric SMILES data (e.g.,
C1C[C@@H]2[C@@H](C[C@H]1O2)N) . - X-ray Crystallography : Confirms absolute configuration, particularly for resolving ambiguities in complex bicyclic systems .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported NMR data for bicyclic amine derivatives?
- Answer : Contradictions often arise from:
- Solvent Effects : Deuterated solvents (e.g., CDCl3 vs. DMSO-d6) shift proton signals; standardization is key .
- Dynamic Ring Effects : Conformational flexibility in the bicyclic ring alters splitting patterns. Low-temperature NMR (-40°C to -80°C) stabilizes conformers for clearer analysis .
- Cross-Validation : Compare with computational models (e.g., density functional theory (DFT)-predicted chemical shifts) .
Q. What strategies enhance enantiomeric purity during synthesis?
- Answer :
- Chiral Auxiliaries : Use (1R,2R,4S)-configured precursors to bias stereochemistry .
- Enzymatic Resolution : Lipases or esterases selectively hydrolyze undesired enantiomers .
- Asymmetric Catalysis : Transition-metal catalysts (e.g., Ru-BINAP complexes) induce enantioselectivity in amine functionalization .
Q. How does the 7-oxabicyclo framework influence bioactivity in medicinal chemistry?
- Answer :
- Rigidity : The bicyclic structure restricts conformational freedom, enhancing target binding specificity (e.g., enzyme active sites) .
- Oxygen Atom Effects : The ether oxygen participates in hydrogen bonding, improving solubility and pharmacokinetic properties .
- Case Study : Derivatives show promise in polymer chemistry as crosslinking agents due to their amine reactivity and thermal stability .
Methodological Considerations
Q. What computational tools predict feasible synthetic routes for novel derivatives?
- Answer :
- Retrosynthesis AI : Tools like Pistachio and Reaxys databases propose pathways based on analogous bicyclic systems .
- DFT Calculations : Model transition states for substitution or oxidation steps to prioritize high-yield routes .
Q. How should researchers address discrepancies in oxidation product yields under similar conditions?
- Answer :
- Parameter Screening : Systematically vary oxidant concentration (e.g., 0.1–2.0 eq. H2O2) and reaction time .
- Byproduct Analysis : Use LC-MS to identify competing pathways (e.g., overoxidation to nitro groups) .
- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to optimize endpoint .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
